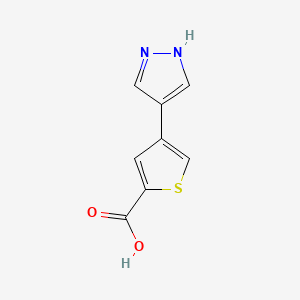![molecular formula C6H6N2 B15173489 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile CAS No. 918658-70-5](/img/structure/B15173489.png)
4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-azabicyclo[210]pent-2-ene-1-carbonitrile is a complex organic compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often scaled up to meet production demands. The use of advanced catalysts and reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic structures with different substituents, such as:
- 1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-4-carbonitrile
- 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-3-carbonitrile
Uniqueness
What sets 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
918658-70-5 |
|---|---|
Fórmula molecular |
C6H6N2 |
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
4-methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-5-2-3-6(5,4-7)8-5/h2-3,8H,1H3 |
Clave InChI |
CSVCNXMTHQOCNX-UHFFFAOYSA-N |
SMILES canónico |
CC12C=CC1(N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


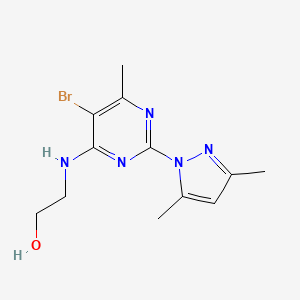
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)

![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)


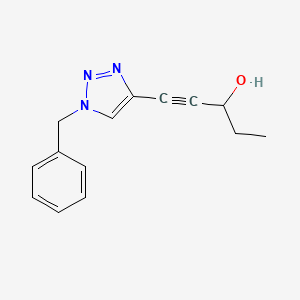
![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
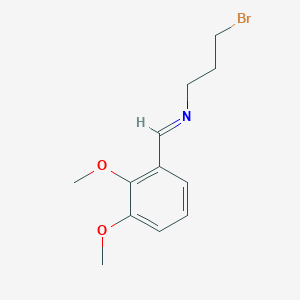
![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
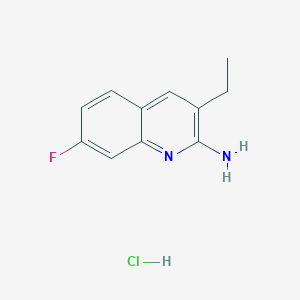
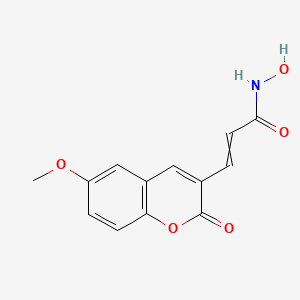
![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
